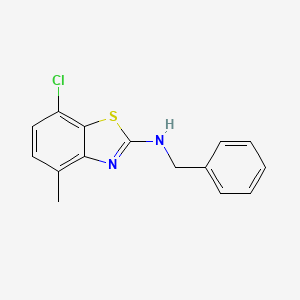

N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine

Description

N-Benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine is a heterocyclic organic compound featuring a benzothiazole core substituted with a chlorine atom at position 7, a methyl group at position 4, and an N-benzyl amine moiety at position 2. Benzothiazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their electronic properties and structural rigidity.

Properties

IUPAC Name |

N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2S/c1-10-7-8-12(16)14-13(10)18-15(19-14)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUHAXNPMMUPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthetic Route: Condensation of 4-Chloro-2-Aminobenzenethiol with Benzyl Chloride

Reaction Overview:

The most common approach involves the nucleophilic substitution of 4-chloro-2-aminobenzenethiol with benzyl chloride, facilitating the formation of the benzothiazole core with subsequent substitution at the 7-position.

- Solvent: Ethanol or other organic solvents such as acetonitrile

- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to deprotonate the amine group

- Temperature: Elevated temperatures (~80-120°C) to promote ring closure and substitution reactions

- Time: Typically 4-8 hours, depending on temperature and reagent molar ratios

Mechanism:

The process involves initial nucleophilic attack of the amino group on the electrophilic benzyl chloride, forming an intermediate that undergoes cyclization with the thiol group to form the benzothiazole ring, followed by substitution at the 7-position with chlorine.

Purification:

Recrystallization from ethanol or methanol yields high-purity N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine.

Alternative Synthesis via Cyclization of Benzothiazole Precursors

Methodology:

This route involves synthesizing a benzothiazole precursor bearing the benzyl substituent, followed by ring closure under oxidative or thermal conditions.

- Condensation of 2-aminothiophenol derivatives with aldehydes or acyl chlorides

- Cyclization facilitated by oxidants such as sulfur or iodine in acetic acid or other solvents

- Subsequent substitution at the 7-position with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

- Oxidants: Iodine, sulfur, or hydrogen peroxide

- Temperature: 60-120°C for cyclization and chlorination steps

- Solvent: Acetic acid, ethanol, or pyridine

Advantages:

Provides better control over substitution patterns and allows for functional group modifications prior to ring closure.

Modern Transition Metal-Catalyzed Approaches

Recent advances include catalytic processes that enable direct formation of benzothiazole derivatives via intramolecular oxidative coupling, as documented in recent literature.

- Ruthenium(III) chloride-catalyzed intramolecular oxidative coupling of N-arylthioureas yields benzothiazole cores efficiently, with yields exceeding 90% under mild conditions.

- These methods often employ green solvents, such as water or ethanol, and operate at room temperature or mild heating.

- Catalyst: RuCl₃ or Pd-based catalysts

- Oxidant: Air, oxygen, or hydrogen peroxide

- Temperature: 25-80°C

- Reaction Time: 1-4 hours

Advantages:

High efficiency, regioselectivity, and environmentally friendly conditions.

Substitution at the 7-Position: Chlorination and Functionalization

- Direct chlorination using reagents like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) under controlled conditions introduces the chlorine atom at the 7-position.

- Temperature: 0-80°C

- Solvent: Dichloromethane or pyridine

- Reagents: NCS or POCl₃

- Nucleophilic substitution of the chlorine atom with amines, thiols, or other nucleophiles allows for further functionalization, expanding the compound's pharmacological potential.

Data Summary and Reaction Optimization

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | Benzyl chloride, NaOH | Ethanol | 80-120°C | 70-85 | Widely used, scalable |

| Cyclization of precursors | 2-aminothiophenol derivatives | Acetic acid | 60-120°C | 75-90 | Good regioselectivity |

| Transition metal catalysis | RuCl₃, H₂O₂ | Water/ethanol | Room temp | 85-92 | Environmentally friendly |

| Chlorination | NCS or POCl₃ | Dichloromethane | 0-80°C | 65-80 | For substitution at 7-position |

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine exhibits significant antimicrobial properties. Studies indicate that derivatives of this compound demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, research has shown that compounds similar to this compound can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study focusing on benzothiazole derivatives revealed that certain analogs exhibited potent activity against human colorectal carcinoma cell lines (HCT116), with some compounds showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil . The mechanism of action appears to involve the inhibition of critical enzymes associated with cancer cell proliferation.

Neuroprotective Effects

Recent research highlights the potential of benzothiazole derivatives, including this compound, as multi-target-directed ligands for neurodegenerative diseases. These compounds have shown promise in inhibiting monoamine oxidase and cholinesterase, which are relevant targets in treating conditions like Alzheimer's disease .

Agricultural Applications

Pesticidal Properties

The compound's antimicrobial properties extend to agricultural applications, where it can be utilized as a pesticide or fungicide. The effectiveness of benzothiazole derivatives against various plant pathogens suggests a potential role in crop protection strategies .

Material Science Applications

Optical Materials

Benzothiazole derivatives are known for their applications in the development of optical materials due to their nonlinear optical properties. This compound can be explored for use in optical signal-processing devices, which are crucial in telecommunications .

Fluorescent Dyes

The compound may also serve as a precursor for fluorescent whitening agents used in various industries. Its photophysical properties make it suitable for applications requiring brightening agents in textiles and plastics .

Table 1: Biological Activities of this compound Derivatives

Mechanism of Action

The mechanism of action of N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it may bind to receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Benzoxadiazole Derivatives

The target compound shares structural similarities with benzoxadiazole-based derivatives, though key differences lie in the heterocyclic core and substituents:

- Heterocyclic Core :

- Substituent Profiles :

- The target compound’s 7-chloro and 4-methyl groups contrast with the 7-nitro and 4-nitro substituents in benzoxadiazole analogs (e.g., N-Benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine, CAS 306934-83-8) . Nitro groups are strongly electron-withdrawing, while methyl groups donate electrons, influencing reactivity and stability.

Substituent Effects on Physicochemical Properties

Melting Points :

Hazards :

Data Tables

Table 1: Comparative Analysis of Key Compounds

Research Findings and Discussion

Structural Impact on Applications :

Biological Activity

N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Overview of Biological Activity

This compound has been investigated primarily for its antimicrobial and anticancer properties. Studies indicate that compounds within the benzothiazole class can inhibit specific enzymes and modulate receptor activity, leading to therapeutic effects against various pathogens and cancer cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes, disrupting metabolic pathways in microorganisms or cancer cells.

- Receptor Modulation : It may bind to receptors, modulating their activity and resulting in therapeutic effects.

Synthesis of this compound

The synthesis typically involves several steps that include the formation of the benzothiazole ring followed by substitution reactions. Notably, the presence of chlorine and methyl groups enhances its biological activity compared to other derivatives .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Activity : Research has shown that this compound exhibits strong antibacterial and antifungal properties. For instance, it was found to significantly inhibit the growth of pathogenic bacteria and fungi in vitro, making it a candidate for developing new antimicrobial agents .

-

Anticancer Properties : In a study focused on cancer cell lines (A431, A549, H1299), this compound demonstrated potent antiproliferative effects. It induced apoptosis and cell cycle arrest while inhibiting critical signaling pathways like AKT and ERK .

Cell Line IC50 (μM) Mechanism A431 2.5 Apoptosis induction A549 3.0 Cell cycle arrest H1299 4.0 Inhibition of AKT/ERK pathways - Comparative Studies : Comparative analysis with other benzothiazole derivatives revealed that N-benzyl-7-chloro-4-methyl exhibited superior activity due to its unique substitution pattern. Compounds with electron-donor groups showed enhanced anthelminthic effects while those with electron-withdrawing groups exhibited higher antibacterial activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a mixture of substituted phenacyl bromide with sodium acetate in ethanol for 7 hours yields benzothiazol-2-amine derivatives. Optimization involves adjusting molar ratios, solvent polarity (e.g., ethanol vs. acetonitrile), and reaction time to improve yield and purity. Post-synthesis purification via recrystallization (e.g., using methanol or ethanol) is critical .

- Analytical Validation : Confirming purity requires TLC (Rf values) and spectroscopic techniques (IR for functional groups like C=N and C-Cl, ¹H NMR for aromatic protons, and FABMS for molecular ion peaks) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Key Techniques :

- IR Spectroscopy : Identifies stretching vibrations for C-Cl (~693 cm⁻¹), C=N (~1621 cm⁻¹), and N-H (~3550 cm⁻¹) .

- ¹H NMR : Aromatic protons appear in the δ 6.4–8.2 ppm range, while NH protons resonate as multiplet signals near δ 4.2 ppm .

- FABMS : Validates molecular weight (e.g., m/z 466 for derivatives) .

- TLC : Monitors reaction progress using solvent systems like acetonitrile:methanol (1:1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across studies?

- Approach :

Dose-Response Assays : Conduct multiple assays (e.g., MTT, apoptosis) across cell lines (e.g., HCT-116, HT29) to establish IC₅₀ consistency .

Structural Comparisons : Use X-ray crystallography (SHELX programs) to verify if structural variations (e.g., hydrogen bonding networks) impact activity .

Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent used in assays, cell passage number) .

Q. What strategies are recommended for analyzing hydrogen-bonding interactions in the crystal structure of this compound?

- Methodology :

- X-ray Diffraction : Collect data at low temperatures (e.g., 173 K) to minimize thermal motion artifacts. Refinement via SHELXL resolves N—H⋯N hydrogen bonds, which form dimeric networks .

- Hydrogen Bond Geometry : Tabulate donor-acceptor distances (e.g., 2.8–3.0 Å) and angles (e.g., 150–170°) to compare with similar benzothiazole derivatives .

Q. How should researchers design experiments to evaluate the anticancer mechanism of this compound?

- Experimental Design :

- In Vitro Models : Use colon cancer cell lines (HCT-116, HT29) with controls for cytotoxicity (e.g., normal fibroblasts) .

- Pathway Analysis : Employ Western blotting to assess apoptosis markers (e.g., caspase-3, Bcl-2) and ROS generation assays.

- Molecular Docking : Predict binding affinities for targets like tubulin or DNA using software (e.g., AutoDock Vina) .

Methodological Considerations

Q. How can conflicting solubility or stability data for this compound be addressed?

- Resolution Steps :

Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–10) using HPLC to quantify degradation products .

Thermal Analysis : Perform DSC to identify melting points and polymorphic transitions that may affect stability .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- Tools :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), bioavailability, and CYP450 interactions.

- Quantum Mechanics : Gaussian or ORCA calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Data Interpretation and Reporting

Q. How should researchers document crystallographic data to ensure reproducibility?

- Best Practices :

- CIF Files : Deposit raw data (e.g., .cif files) in the Cambridge Structural Database.

- Refinement Details : Report R factors (<0.05), weighting schemes, and disorder modeling in SHELXL .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.